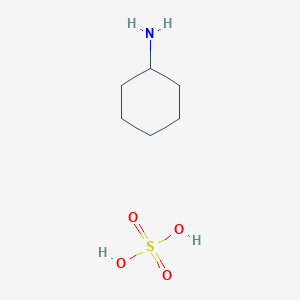

Cyclohexylamine sulfate

Description

Propriétés

IUPAC Name |

cyclohexanamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.H2O4S/c7-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5,7H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGDUGERAJGGXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19834-02-7, 17911-61-4 | |

| Record name | Sulfuric acid, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19834-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17911-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020362 | |

| Record name | Cyclohexylamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19834-02-7, 27817-50-1 | |

| Record name | Cyclohexylamine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019834027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027817501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Reaction Pathways

Established Industrial Synthesis Methodologies

Three principal methods dominate the industrial production of cyclohexylamine (B46788): the catalytic hydrogenation of aniline (B41778), the alkylation of ammonia (B1221849) with cyclohexanol (B46403), and the reductive ammoniation of cyclohexanone (B45756). eschemy.com

The most prevalent industrial route to cyclohexylamine is the complete hydrogenation of aniline. atamanchemicals.com This process involves reacting aniline vapor with hydrogen gas at elevated temperatures and pressures over a metal catalyst. atamanchemicals.comgoogle.com

The reaction is typically carried out using catalysts based on cobalt or nickel. atamanchemicals.com For instance, a cobalt catalyst can be used at temperatures between 130 to 170°C. atamanchemicals.com Ruthenium and rhodium catalysts are also highly effective. google.comgoogle.com Ruthenium-based catalysts, sometimes supported on carbon, can achieve high yields at temperatures of 160° to 180°C and pressures of 2 to 5 MPa, with the addition of ammonia helping to minimize the formation of byproducts. google.com Rhodium-on-alumina catalysts have demonstrated high efficacy, achieving product yields of 96.9% at room temperature (25°C) and low hydrogen pressure. google.com

A significant challenge in this process is the formation of byproducts, primarily dicyclohexylamine (B1670486) and, to a lesser extent, N-phenylcyclohexylamine. rsc.org The reaction conditions and catalyst choice are critical in maximizing the selectivity towards the desired primary amine, cyclohexylamine. For example, a cobalt-based catalyst (HTA-1) is reported to achieve over 98% selectivity for cyclohexylamine at 160°C. made-in-china.com

An alternative production method involves the direct amination of cyclohexanol with ammonia, also known as ammonolysis. atamanchemicals.com In this process, cyclohexanol is reacted with an excess of ammonia in the presence of hydrogen and a fixed-bed catalyst. rsc.org

This reaction is typically performed in a continuous reactor at elevated temperature and pressure. rsc.org Common catalysts include cobalt or nickel-based systems, such as nickel-on-alumina. rsc.orggoogle.com For instance, a cobalt catalyst can be used at 493 K (220°C) and 20 bar pressure. rsc.org The process can also be conducted with a mixture of cyclohexanol and cyclohexanone over a nickel oxide-chromium sesquioxide catalyst at temperatures between 100 and 300°C. google.com The use of aqueous ammonia with Ni/C or Ni/Al₂O₃ catalysts has also been explored, showing high conversion and selectivity. mdpi.com

The reductive amination of cyclohexanone is another established route for cyclohexylamine synthesis. eschemy.com This method involves the reaction of cyclohexanone with ammonia in the presence of a reducing agent (hydrogen) and a catalyst. koreascience.kr The reaction proceeds through the initial formation of a cyclohexylimine intermediate, which is subsequently hydrogenated to cyclohexylamine. researchgate.net

Various catalytic systems have been developed for this transformation. Nickel-based catalysts are effective, and studies have shown that catalysts like Cu-Cr-La/γ-Al₂O₃ can provide high yields. koreascience.krkoreascience.kr Under optimized conditions with a Cu-Cr-La/γ-Al₂O₃ catalyst, a cyclohexylamine yield of 83.06% has been achieved. koreascience.krkchem.org The reaction is often carried out in a fixed-bed reactor, and factors like the solvent and the use of dehydrating agents (like 4A molecular sieves) can significantly improve the formation of the imine intermediate and the final product yield. koreascience.kr

Emerging and Sustainable Synthetic Approaches

Research into alternative synthetic pathways is driven by the need for more environmentally friendly and economically advantageous processes, often utilizing renewable feedstocks or milder reaction conditions.

The catalytic hydrogenation of nitrocyclohexane (B1678964) presents a potential alternative pathway for synthesizing cyclohexylamine and other valuable chemicals like cyclohexanone oxime and cyclohexanone. rsc.org The selectivity towards a specific product is highly dependent on the catalyst and reaction conditions used. rsc.orgmdpi.com

For example, using a 5 wt% Pd/C catalyst can convert nitrocyclohexane into cyclohexylamine with approximately 85% selectivity at 97% conversion. researchgate.net In contrast, other catalysts like 0.2 wt% Pt/C can also produce cyclohexylamine, while Co/SiO₂ catalysts tend to favor the formation of cyclohexanone. mdpi.comresearchgate.net The process offers a route from a different starting material, though controlling the selectivity to avoid a mixture of products remains a key research challenge. rsc.org The raw material, nitrocyclohexane, is also noted to be difficult to obtain, which has limited the industrial application of this method. google.com

A significant area of green chemistry research is the valorization of biomass, particularly lignin, to produce valuable chemicals. Lignin, an abundant natural aromatic polymer, can be broken down into precursor molecules like guaiacol (B22219), which can then be converted to cyclohexylamine. researchgate.netnih.gov

This transformation represents a sustainable route from a renewable feedstock. rsc.org A one-pot catalytic strategy has been developed using a Raney Ni catalyst to convert guaiacol into cyclohexylamine with up to 94% yield. researchgate.netnih.gov The process operates at 180°C with ammonia (7 bar) and hydrogen (10 bar). researchgate.net This multi-step, one-pot reaction involves the consecutive catalytic processes of demethoxylation, hydrogenation, and amination. researchgate.netnih.gov This approach is part of a broader effort to create "lignin-first" biorefineries, transforming raw lignocellulosic biomass into a range of valuable chemicals, including functionalized cyclohexylamines. nih.govresearchgate.net

Mechanistic Studies of Formation and Interconversion

The formation of cyclohexylamine, the precursor to cyclohexylamine sulfate (B86663), can be achieved through various synthetic routes, most notably the reductive amination of cyclohexanone and the hydrogenation of aniline. The subsequent conversion to cyclohexylamine sulfate is a direct acid-base reaction. Mechanistic studies have focused on optimizing reaction conditions and understanding intermediate pathways to maximize yield and selectivity.

The synthesis of cyclohexylamine from cyclohexanone and ammonia is a key industrial method whose mechanism involves a multi-step, reversible process. The elucidation of this pathway is crucial for optimizing the yield of the primary amine over potential by-products. researchgate.net

The reaction proceeds via an alkylimino-de-oxo-bisubstitution mechanism. wikipedia.org The core pathway can be detailed as follows:

Nucleophilic Addition: The process begins with the nucleophilic attack of ammonia on the carbonyl carbon of cyclohexanone. This forms a transient zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral hemiaminal, also known as a carbinolamine (1-aminocyclohexan-1-ol). This intermediate is typically unstable. wikipedia.org

Water Elimination: The carbinolamine undergoes an elimination reaction, losing a molecule of water to form cyclohexylimine. This step is reversible, and the removal of water from the reaction system is a critical factor in driving the equilibrium towards the imine product. researchgate.netwikipedia.org Methods like azeotropic distillation or the use of dehydrating agents such as 4A molecular sieves can be employed to enhance this step. researchgate.netwikipedia.org

Hydrogenation: The final step is the catalytic hydrogenation of the cyclohexylimine intermediate to yield the final product, cyclohexylamine.

A significant side reaction is the reaction of the newly formed cyclohexylamine with remaining cyclohexylimine, which leads to the formation of the secondary amine, dicyclohexylamine. researchgate.net Another potential side reaction is the direct hydrogenation of the starting material, cyclohexanone, to produce cyclohexanol. researchgate.net The choice of catalyst and reaction conditions is therefore tailored to favor the hydrogenation of the imine over the starting ketone and to minimize the formation of secondary amines.

The formation of cyclohexylamine sulfate itself is a straightforward acid-base reaction. Cyclohexylamine, a base, readily reacts with sulfuric acid in an exothermic proton transfer reaction to form the salt, cyclohexylammonium sulfate.

Kinetic and thermodynamic studies are essential for understanding the feasibility of synthetic routes and for optimizing reaction conditions such as temperature, pressure, and catalyst choice to favor the desired product.

Reductive Amination of Cyclohexanone: In the synthesis of cyclohexylamine from cyclohexanone and ammonia, the reaction to form the cyclohexylimine intermediate is reversible. researchgate.net The use of a solvent with high ammonia solubility, such as methanol (B129727) or dioxane over cyclohexanone itself, was found to significantly improve the selectivity for cyclohexylamine. This is because higher concentrations of dissolved ammonia shift the equilibrium towards the formation of the cyclohexylimine intermediate, which is then hydrogenated. researchgate.net

The following table summarizes the influence of the solvent on the selectivity of the reaction, demonstrating the kinetic advantage of using a proper solvent to facilitate the initial amination step. researchgate.net

Table 1: Influence of Solvent on Cyclohexylamine (CyNH₂) Synthesis

| Solvent | CyNH₂ Selectivity (%) | Cyclohexanol (Cyol) Selectivity (%) | Dicyclohexylamine (DCHA) Selectivity (%) |

|---|---|---|---|

| Cyclohexanone | 1.46 | 98.54 | 0 |

| Dioxane | 52.12 | 41.35 | 6.53 |

| Methanol | 68.35 | 29.13 | 2.52 |

Conditions: Reaction in the premixing process. researchgate.net

Thermodynamics of Cyclohexylamine Disproportionation: A significant side reaction in cyclohexylamine synthesis and handling at high temperatures is its disproportionation to dicyclohexylamine and ammonia. A thermodynamic analysis of this process has been conducted over a nickel catalyst in the gaseous phase at temperatures ranging from 433–463 K (160–190 °C). icm.edu.pl

The study revealed that the disproportionation of cyclohexylamine is a spontaneous (as indicated by a negative Gibbs free energy change) and slightly exothermic reaction. icm.edu.pl However, the equilibrium conversion is only minimally affected by temperature within the studied range. icm.edu.pl The primary dehydrogenation by-product observed was N-phenylcyclohexylamine. icm.edu.pl

The standard reaction enthalpy, entropy, and Gibbs free energy for the key reactions in this process were determined, providing insight into the thermodynamic landscape of the system.

Table 2: Thermodynamic Data for Cyclohexylamine Disproportionation and Side Reactions at 448 K

| Reaction | Standard Enthalpy (ΔH°ᵣ) (kJ mol⁻¹) | Standard Entropy (ΔS°ᵣ) (J mol⁻¹ K⁻¹) | Standard Gibbs Free Energy (ΔG°ᵣ) (kJ mol⁻¹) |

|---|---|---|---|

| CHA Disproportionation | -5.6 | -2.6 | -4.4 |

| DCHA Dehydrogenation to NCCHA | 71.3 | 148.9 | 4.5 |

| DCHA Dehydrogenation to NPCHA | 180.6 | 288.5 | 51.4 |

CHA: Cyclohexylamine, DCHA: Dicyclohexylamine, NCCHA: N-cyclohexylidenecyclohexanamine, NPCHA: N-phenylcyclohexylamine. icm.edu.pl

These investigations highlight the contrast between kinetically controlled processes, where reaction rates and pathways determine the product distribution (e.g., solvent choice in amination), and thermodynamically controlled processes, where the relative stability of products and intermediates governs the final equilibrium state (e.g., disproportionation at high temperatures). wikipedia.org

Chemical Reactivity and Derivatization Chemistry

Acid-Base Equilibria and Protonation States

Cyclohexylamine (B46788) is a weak base. atamanchemicals.comchemcess.com In an aqueous solution, it establishes an equilibrium where it accepts a proton from water to form the cyclohexylammonium ion and a hydroxide (B78521) ion. The equilibrium constant for this reaction is known as the base dissociation constant (Kb). The pKa of cyclohexylamine is reported to be 10.6, which indicates that it is a stronger base than its aromatic counterpart, aniline (B41778). echemi.comatamanchemicals.comnih.govwikipedia.org The alkyl group (cyclohexyl) is an electron-donating group, which increases the electron density on the nitrogen atom, making it more available for protonation compared to the electron-withdrawing effect of the benzene (B151609) ring in aniline. docbrown.info

In the presence of a strong acid like sulfuric acid, cyclohexylamine is readily protonated to form cyclohexylamine sulfate (B86663). docbrown.info The protonated form, the cyclohexylammonium ion, is the predominant species in acidic environments. echemi.comatamanchemicals.comnih.gov The acid-base equilibrium is a critical factor influencing the compound's solubility and reactivity in different chemical environments. The protonation state of the amine group can be unequivocally confirmed using techniques like 1H MAS NMR spectroscopy. researchgate.net

The acid-base reaction with sulfuric acid can be represented as: 2 C₆H₁₁NH₂ + H₂SO₄ → (C₆H₁₁NH₃)₂SO₄

This reaction results in the formation of the salt, cyclohexylammonium sulfate. docbrown.info

Table 1: Acid-Base Properties of Cyclohexylamine

| Property | Value | Reference |

| pKa | 10.6 | echemi.comatamanchemicals.comnih.gov |

| pKb | 3.4 | chemcess.com |

Nucleophilic Reactivity and Functional Group Transformations

The lone pair of electrons on the nitrogen atom of cyclohexylamine makes it a good nucleophile, enabling it to participate in a wide range of nucleophilic substitution and addition reactions. solubilityofthings.comatamanchemicals.com This reactivity is fundamental to its use as an intermediate in the synthesis of various organic compounds. atamanchemicals.comatamanchemicals.com

Key nucleophilic reactions of cyclohexylamine include:

Alkylation: It reacts with alkyl halides to form secondary and tertiary amines. atamanchemicals.com

Acylation: Reaction with acid chlorides or anhydrides yields N-acylcyclohexylamines (amides). atamanchemicals.com For instance, it reacts with benzenesulfonyl chloride to produce N-cyclohexylbenzenesulfonamide. chemcess.com

Reaction with Aldehydes and Ketones: It reacts with aldehydes or ketones to form imines, which are important intermediates in organic synthesis. atamanchemicals.com

Reaction with Epoxides: Due to its nucleophilic character, cyclohexylamine reacts with epoxides to produce hydroxyalkyl and dihydroxyalkyl amine derivatives. chemcess.com

Reaction with Carbon Disulfide: Like other aliphatic amines, it reacts with carbon disulfide to form dithiocarbamates. chemcess.comatamanchemicals.com

The nucleophilicity of cyclohexylamine is greater than that of aniline because the lone pair on the nitrogen in aniline is delocalized into the aromatic ring, making it less available for reaction. ucalgary.camasterorganicchemistry.com However, steric hindrance from the bulky cyclohexyl group can sometimes reduce its reactivity compared to less hindered primary amines. masterorganicchemistry.com

Functional group transformations involving cyclohexylamine are diverse. For example, it can be converted to cyclohexanone (B45756) through oxidation. atamanchemicals.com Furthermore, it serves as a building block for more complex molecules, including pharmaceuticals and rubber processing chemicals. atamanchemicals.comepa.govresearchgate.net Recent research has also explored its use in visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives through [4 + 2] cycloadditions. rsc.orgresearchgate.net

Formation and Characterization of Novel Derivatives

The reactivity of cyclohexylamine allows for the synthesis of a wide array of derivatives with unique properties and applications. This section focuses on two specific derivatization reactions: dithiocarbamate (B8719985) formation and reactions with nitrous acid.

Cyclohexylamine reacts with carbon disulfide in a basic medium to form cyclohexylamine dithiocarbamate. chemcess.comatamanchemicals.com This reaction is a facile and quantitative process. psu.edu The resulting dithiocarbamate can be isolated and has been studied for its potential applications, including as a corrosion inhibitor for metals like aluminum in acidic solutions. researchgate.net

The formation of dithiocarbamate derivatives is a common reaction for primary and secondary amines. psu.edu These derivatives can coordinate with metal ions to form metal dithiocarbamate complexes. researchgate.netmdpi.com The synthesis and characterization of these metal complexes, such as those of transition metals, have been a subject of research interest due to their diverse structural properties and potential biological activities. researchgate.net

The reaction of primary aliphatic amines with nitrous acid (HNO₂) is a classic transformation that leads to the formation of a diazonium salt as a highly unstable intermediate. In the case of cyclohexylamine, this intermediate readily decomposes, yielding cyclohexanol (B46403) and releasing nitrogen gas. atamanchemicals.comaskfilo.comdoubtnut.com

C₆H₁₁NH₂ + HNO₂ → [C₆H₁₁N₂⁺] → C₆H₁₁OH + N₂ + H⁺

This reaction is a standard method for the conversion of a primary amine to an alcohol. askfilo.comdoubtnut.combrainly.com The cyclohexanol formed can be further oxidized using reagents like pyridinium (B92312) chlorochromate (PCC) to produce cyclohexanone. askfilo.com The deamination of cyclohexylamine with nitrous acid has also been a subject of mechanistic studies, including investigations into conformational effects and rearrangements. acs.org

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallographic Investigations of Cyclohexylamine (B46788) Salts and Complexes

X-ray crystallography stands as a definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been instrumental in characterizing the structures of various cyclohexylamine salts and their complexes with biological macromolecules.

While the specific crystal structure of cyclohexylamine sulfate (B86663) is not extensively detailed in the provided results, the principles of its structural determination can be inferred from studies on analogous salts like cyclohexylamine hydrochloride and other organic salts. For instance, the crystal structure of N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride has been determined, showcasing the power of X-ray crystallography to resolve molecular torsion angles. Similarly, the analysis of a trans-4-{2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-ethyl}-N,N-dimethylcarbamoyl-cyclohexylamine hydrochloride salt revealed distinct crystalline forms (Form A, B, and C) with unique X-ray powder diffraction patterns. google.com Another related compound, methoxmetamine hydrochloride, was found to crystallize in the monoclinic system with the space group P2₁/n. cambridge.org These examples highlight how single-crystal and powder X-ray diffraction are used to identify crystal systems, space groups, and unit-cell parameters, which are fundamental to describing the crystalline nature of these salts.

A study on bis(cyclohexylammonium) succinate (B1194679) succinic acid salt adduct provides a clear example of how cyclohexylammonium cations are incorporated into a crystal lattice. iucr.org In this structure, the cyclohexylammonium cations exhibit a chair conformation. iucr.org

Table 1: Crystallographic Data for a Related Cyclohexylamine Salt Adduct

| Parameter | Value |

|---|---|

| Compound | Bis(cyclohexylammonium) succinate succinic acid |

| Formula | 2C₆H₁₄N⁺·C₄H₄O₄²⁻·C₄H₆O₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

Data sourced from a study on bis(cyclohexylammonium) succinate succinic acid salt adduct. iucr.org

The crystal packing of cyclohexylamine salts is governed by a network of intermolecular interactions, primarily hydrogen bonds. In the crystal structure of bis(4-methylcyclohexylammonium) tetrabromocuprate(II), the cations and anions are organized in alternating stacks. yu.edu.jo These stacks are interconnected through classical N-H···Br hydrogen bonds between the cationic NH₃⁺ groups and the bromine atoms of the CuBr₄²⁻ anion, forming a supramolecular architecture. yu.edu.jo The cyclohexylammonium cation in this structure adopts a chair conformation. yu.edu.jo

Co-crystallization of cyclohexylamine with biological macromolecules like enzymes provides critical information about its binding and mechanism of action. Cyclohexylamine oxidase (CHAO) is a flavoprotein that catalyzes the conversion of cyclohexylamine to cyclohexanone (B45756). nih.govresearchgate.netnih.gov The crystal structure of CHAO from Brevibacterium oxydans has been determined in both its holoenzyme form and in a complex with the product, cyclohexanone. nih.govresearchgate.net This analysis revealed that CHAO is a monomer with a topology similar to other flavin monooxygenases, featuring a characteristic aromatic cage in its active site. nih.govresearchgate.netresearchgate.net

In a different study, X-ray crystallography of Vibrio alkaline phosphatase (VAP) co-crystallized with cyclohexylamine, a non-competitive inhibitor, revealed two binding sites for the inhibitor. nih.gov One site is located in the active site channel, where a tryptophan residue (Trp274) plays a role in binding, while the other is on the surface near the dimer interface. nih.gov This structural information helps to explain the inhibitory effect of cyclohexylamine by suggesting it may hinder product release or conformational changes necessary for catalysis. nih.gov

Table 2: Crystallographic Data for Cyclohexylamine Oxidase

| Enzyme Source | Resolution (Å) | PDB ID |

|---|---|---|

| Brevibacterium oxydans IH-35A | 3.00 (holoenzyme) | 4I58 |

| Acinetobacter sp. YT-02 | 1.49 | Not specified |

Data compiled from studies on cyclohexylamine oxidase. nih.govnih.govpdbj.org

Spectroscopic Probes for Molecular Conformation and Environment

Spectroscopic techniques are powerful tools for investigating the conformational isomers and vibrational modes of molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for studying the conformational dynamics of cyclohexylamine in solution. The cyclohexane (B81311) ring can exist in different conformations, most notably the chair and boat forms, with substituents occupying either axial or equatorial positions. For cyclohexylamine, the amine group can be in either an equatorial or axial position, leading to two different chair conformers. core.ac.uk

¹H and ¹³C NMR studies have been employed to distinguish between these conformers. At room temperature, the rapid interconversion between conformers often results in averaged signals. xmu.edu.cn However, at low temperatures, this interconversion can be slowed, allowing for the observation of distinct signals for the axial and equatorial conformers. xmu.edu.cnbeilstein-journals.org For instance, studies on cis-2-halocyclohexylamines showed that the equilibrium strongly favors the conformer with an equatorial amine group and an axial halogen. beilstein-journals.org In cyclohexane itself, the axial protons are typically observed at a higher field (upfield) compared to the equatorial protons in ¹H NMR spectra. organicchemistrydata.org The chemical shifts of carbons adjacent to the amine nitrogen are also deshielded in ¹³C NMR spectra. libretexts.org

Research on cyclohexylamine confined within microporous materials like AlPO₄-44 has utilized solid-state NMR to probe its conformation. researchgate.net These studies confirmed the protonation of the cyclohexylamine molecules and detected a mixture of equatorial and axial conformers, with the equatorial form being dominant. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are characteristic of its structure and bonding. ksu.edu.sauni-siegen.de These methods are complementary and can be used for structural assignment. ksu.edu.saresearchgate.net

For primary amines like cyclohexylamine, the IR spectrum typically shows a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org These bands arise from symmetric and asymmetric stretching modes. libretexts.org The IR spectrum of cyclohexylamine also displays other characteristic absorptions that can be used for its identification. libretexts.org

Detailed vibrational assignments for the chair-equatorial and chair-axial conformers of cyclohexylamine have been made based on IR and Raman spectra, supported by theoretical calculations. researchgate.net These calculations help to predict the fundamental vibrational frequencies, infrared intensities, and Raman activities for each conformer, aiding in the interpretation of the experimental spectra. researchgate.net Vibrational spectroscopy is a sensitive method for identifying functional groups and can provide insights into the properties of chemical bonds within the molecule. jsscacs.edu.in

Computational Approaches to Conformational Landscapes

Computational chemistry provides indispensable tools for mapping the potential energy surface of molecules and understanding their conformational preferences. For cyclohexylamine, these methods allow for a detailed examination of the chair conformations and the rotational isomers of the amino group.

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms. researchgate.net This technique allows for the exploration of the conformational space of cyclohexylamine over time, providing insights into the transitions between different conformations and the influence of the environment, such as a solvent, on the conformational equilibrium. researchgate.net

MD simulations can be employed to study the dynamics of the chair-to-chair interconversion of the cyclohexane ring and the rotation of the C-N bond of the amino group. These simulations can reveal the energy barriers between different conformations and the timescales on which these transitions occur. For instance, MD studies can track the puckering of the cyclohexane ring and the orientation of the amino group, identifying the most populated conformational states.

A study on the hydration of protonated cyclohexylamine using MD simulations revealed that the structure of the hydration shell around the charged amino group (NH3+) consists of approximately 3-4 water molecules on average. researchgate.net This highlights the ability of MD simulations to probe the detailed interactions with the surrounding environment that can influence conformational stability.

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate means of determining the geometric and electronic structure of molecules, as well as their relative energies. unipd.itacs.org These methods are particularly powerful for identifying the most stable conformations of a molecule and quantifying the energy differences between them.

A conformational study of cyclohexylamine was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory for initial calculations, with further optimization at the B3LYP/aug-cc-pVDZ level. researchgate.net This study identified the potential energy surfaces for cyclohexylamine with the amino group in both the equatorial and axial positions relative to the cyclohexane ring.

The calculations revealed that for both the equatorial and axial isomers, there are three energy minima corresponding to different rotational conformations (rotamers) of the amino group. These minima correspond to the trans and gauche orientations of the lone pair on the nitrogen atom relative to the adjacent C-H bonds of the cyclohexane ring.

The relative energies of the most stable conformers of equatorial and axial cyclohexylamine have been calculated, demonstrating the preference for the equatorial conformation. The following table summarizes the relative energies of the different conformers.

| Conformer | Relative Energy (kJ/mol) |

| Equatorial-trans | 0.00 |

| Equatorial-gauche | 1.15 |

| Axial-trans | 2.59 |

| Axial-gauche | 3.63 |

| Data sourced from a conformational study of cyclohexylamine derivatives. researchgate.net |

These quantum chemical calculations provide a static but highly detailed picture of the preferred conformations and their relative stabilities. The energy difference between the most stable equatorial and axial conformers is a key parameter that governs the conformational equilibrium of cyclohexylamine.

Theoretical Chemistry and Computational Modeling Applications

Electronic Structure Analysis and Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

For the cyclohexylammonium cation (from cyclohexylamine (B46788) sulfate), the HOMO is primarily localized on the nitrogen atom's lone pair of electrons, indicating its nucleophilic nature. The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons. taylorandfrancis.com A higher EHOMO value suggests a greater tendency for electron donation. Conversely, the energy of the LUMO (ELUMO) indicates the ability to accept electrons. taylorandfrancis.com

The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller energy gap suggests the molecule is more polarizable and more chemically reactive. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to calculate these orbital energies and map their electron density distributions.

| Molecular Orbital | Description | Significance in Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. In cyclohexylamine, this is associated with the nitrogen's lone pair. | Determines the molecule's capacity as an electron donor (nucleophilicity). youtube.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Determines the molecule's capacity as an electron acceptor (electrophilicity). youtube.com |

| ΔE (HOMO-LUMO Gap) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap often correlates with higher reactivity. researchgate.net |

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO theory, a range of quantum chemical descriptors derived from DFT calculations can be used to predict the reactivity of molecules like cyclohexylamine sulfate (B86663). mdpi.comresearchgate.net These descriptors provide quantitative measures of various electronic properties.

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, related to EHOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added, related to ELUMO (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Global Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / (2η). nih.govchemrxiv.org

These parameters are instrumental in fields like corrosion science, where they help predict the interaction between an inhibitor molecule and a metal surface. icrc.ac.ir For cyclohexylamine, a high HOMO energy and low LUMO energy would contribute to its effectiveness as a corrosion inhibitor by facilitating electron donation to the metal's empty d-orbitals and accepting electrons from the metal.

| Descriptor | Formula | Physical Interpretation |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | The power of an atom/molecule to attract electrons. |

| Global Hardness (η) | (I - A) / 2 | Resistance to deformation or change in electron distribution. mdpi.com |

| Global Softness (S) | 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the propensity to accept electrons. nih.gov |

Theoretical Studies of Adsorption Mechanisms at Material Interfaces

Computational methods are essential for elucidating the mechanisms by which molecules like cyclohexylamine inhibit corrosion on metal surfaces. nih.gov Theoretical studies using DFT and Monte Carlo simulations can model the adsorption of the cyclohexylammonium cation onto a metal surface, such as iron or steel in an acidic medium. nih.govacs.org

The inhibition mechanism involves the adsorption of the cyclohexylammonium ion onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption is driven by several factors:

Electrostatic Interaction: In acidic solutions, the metal surface is often positively charged. The sulfate anions (SO₄²⁻) from the compound and other ions from the acid (e.g., Cl⁻) first adsorb onto the surface, creating a negatively charged layer. This facilitates the electrostatic attraction and adsorption of the positively charged cyclohexylammonium cations.

Chemical Adsorption: The nitrogen atom in cyclohexylamine possesses a lone pair of electrons that can be shared with the vacant d-orbitals of the metal atoms (e.g., iron), forming a coordinate covalent bond. This process, known as chemisorption, results in a more stable and robust protective film. mdpi.com

DFT calculations can determine the adsorption energy, bond lengths, and electronic structure of the inhibitor-metal system, while Monte Carlo simulations can model the equilibrium adsorption configuration of a large number of inhibitor molecules on the metal surface, providing insights into the packing and orientation of the protective film. nih.gov

The principles of adsorption are not limited to metal surfaces. The amphiphilic nature of the cyclohexylammonium cation—with its nonpolar cyclohexyl group and polar, charged ammonium (B1175870) head—dictates its behavior at various interfaces, such as oil-water or air-water. uu.nlethz.ch

Theoretical models can predict how these molecules orient themselves at an interface. The hydrophobic cyclohexyl ring will preferentially partition into the nonpolar phase (oil or air), while the hydrophilic ammonium group will remain in the aqueous phase, interacting with water molecules and the sulfate counter-ions. This behavior is fundamental to the formation of monolayers or bilayers at interfaces. nih.gov

Computational simulations can model these complex systems to understand:

The packing density of the molecules at the interface.

The change in interfacial tension as a function of concentration.

The competition between inhibitor molecules and other species (like water or solvent molecules) for positions at the interface. nih.govresearchgate.net

These studies are crucial for applications where surface activity is important, providing a molecular-level understanding that complements experimental measurements.

Ligand-Protein Interaction Modeling and Dynamics (e.g., Enzyme Active Sites)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), like cyclohexylamine, and a biological macromolecule, such as a protein or enzyme. researchgate.netnih.gov These methods are central to drug discovery and molecular biology. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. acs.orgmdpi.com For the cyclohexylammonium cation, docking studies could be used to explore its potential binding to an enzyme's active site. The positively charged ammonium group could form strong electrostatic interactions or hydrogen bonds with negatively charged amino acid residues, such as aspartate or glutamate. The nonpolar cyclohexyl ring could fit into a hydrophobic pocket, forming van der Waals interactions with nonpolar residues like leucine, isoleucine, or valine. nih.gov

Molecular Dynamics (MD) Simulation: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations solve Newton's equations of motion for all atoms in the system, providing a detailed view of the complex's flexibility, conformational changes, and the stability of the interactions. researchgate.net MD can calculate the binding free energy, which is a more accurate measure of the affinity between the ligand and the protein than the scoring functions used in docking.

While specific studies on cyclohexylamine sulfate as an enzyme inhibitor are not widespread, these computational tools provide the theoretical framework to investigate such potential interactions, guiding the design of new molecules with specific biological activities.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Reagent and Catalyst in Organic Transformations

While cyclohexylamine (B46788) and its derivatives are recognized as important intermediates and reagents in organic synthesis, the direct application of cyclohexylamine sulfate (B86663) as a catalyst or reagent is not extensively documented. Cyclohexylamine itself is used as a precursor for sulfenamide-based vulcanization accelerators and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, various cyclohexylamine derivatives are key structural units in molecules developed for photoredox catalysis-enabled cycloaddition reactions. nih.gov The primary role of the sulfate salt in the context of chemical synthesis is often as a stable precursor that releases the cyclohexylamine molecule or the cyclohexylammonium cation.

Utilization as a Structure-Directing Agent in Microporous Materials Synthesis

A significant application of the cyclohexylammonium cation, for which cyclohexylamine sulfate is a source, is its use as an organic structure-directing agent (SDA) in the hydrothermal synthesis of microporous materials. SDAs, also known as templates, are crucial in guiding the formation of specific crystalline frameworks of materials like zeolites and aluminophosphates. The size, shape, and charge distribution of the SDA molecule direct the assembly of inorganic precursors (such as silica, alumina, and phosphate) into a specific topology, effectively creating a crystalline structure with pores and channels of defined dimensions around the organic molecule.

Cyclohexylamine has proven to be a cost-effective and low-toxicity SDA for the direct synthesis of specific zeolites. A notable example is the synthesis of MCM-49, a zeolite with a three-dimensional MWW framework. In this hydrothermal synthesis, cyclohexylamine guides the crystallization to form the desired MWW topology. Similarly, ZSM-35 zeolite has also been successfully synthesized using cyclohexylamine as the organic template.

Beyond aluminosilicate (B74896) zeolites, cyclohexylamine also functions as a template in the synthesis of microporous aluminophosphates (AlPOs). The geometric shape of the cyclohexylamine molecule determines the dimensions of the channels within the resulting AlPO lattice, and the concentration of the amine in the synthesis gel influences the void volume and can lead to different, though related, structures.

Table 1: Examples of Microporous Materials Synthesized Using Cyclohexylamine as a Structure-Directing Agent (SDA)

| Material | Framework Topology | SDA | Synthesis Conditions |

|---|---|---|---|

| MCM-49 | MWW | Cyclohexylamine | Hydrothermal synthesis |

| ZSM-35 | FER | Cyclohexylamine | Hydrothermal synthesis with rotation |

| Aluminophosphates (various) | N/A | Cyclohexylamine | Hydrothermal synthesis from orthophosphoric acid and pseudoboehmite |

The choice of SDA has a profound impact on the final properties of the microporous material. In the synthesis of MWW zeolite, cyclohexylamine exhibits a weaker interaction with the inorganic framework compared to the traditional and more toxic template, hexamethyleneimine. This weaker interaction results in a different distribution of the organic molecules within the as-synthesized zeolite, with more cyclohexylamine molecules occupying the surface pockets and supercages of the MCM-49 structure. This can influence the accessibility of active sites and the material's subsequent performance in catalytic applications. The templating effect of the cyclohexylammonium cation is a key factor in dictating the final pore architecture, ensuring the formation of a consistent and predictable channel and cage system within the crystalline material.

Applications in Chromatographic Separations and Ion Exchange Resins

While direct use of cyclohexylamine sulfate as a component of ion exchange resins is not common, its properties as an ionic compound suggest potential applications in ion chromatography, particularly in a technique known as ion-pair chromatography. usm.my

Ion chromatography is a process that separates ions and polar molecules based on their affinity to an ion exchanger. fai.us The separation relies on the electrostatic interactions between the analyte ions, ions in the mobile phase (eluent), and the fixed charged functional groups on the stationary phase (resin). fai.us

In reversed-phase high-performance liquid chromatography (HPLC), charged analytes can be difficult to retain and separate on a nonpolar stationary phase. Ion-pair chromatography overcomes this by adding an ion-pairing agent to the mobile phase. chromatographyonline.com This agent is typically a molecule with a charged head group and a hydrophobic tail. phenomenex.blog It forms an electrically neutral ion pair with the charged analyte, increasing the analyte's hydrophobicity and allowing it to be retained and separated on the reversed-phase column. km3.com.tw

Theoretically, the cyclohexylammonium cation derived from cyclohexylamine sulfate could serve as a cationic ion-pairing agent. phenomenex.blog It would be added to the mobile phase to facilitate the separation of anionic analytes, such as organic acids or sulfonates. chemscene.com The positively charged ammonium (B1175870) group would interact with the anionic analyte, while the hydrophobic cyclohexane (B81311) ring would interact with the nonpolar stationary phase, thereby modifying the retention of the analyte. phenomenex.blog Common cationic pairing agents include quaternary ammonium salts; cyclohexylamine sulfate would provide a primary ammonium ion for this purpose. phenomenex.blogkm3.com.tw

Environmental Fate and Biotransformation Pathways

Microbial Degradation Mechanisms

The biodegradation of cyclohexylamine (B46788) is a critical pathway for its removal from soil and water environments. This process is primarily carried out by microorganisms that utilize the compound as a source of carbon and nitrogen.

Under aerobic conditions, certain bacteria have demonstrated the ability to effectively degrade cyclohexylamine. A notable example is the bacterium Brevibacterium oxydans IH-35A, which can utilize cyclohexylamine as its sole source of carbon. nih.gov The degradation pathway initiated by this bacterium involves a series of enzymatic steps, beginning with the oxidative deamination of cyclohexylamine. nih.gov

The primary metabolic route proceeds as follows:

Cyclohexylamine is first oxidized to Cyclohexanone (B45756) .

Cyclohexanone then undergoes ring cleavage via a monooxygenase enzyme to form 6-Hexanolactone .

The lactone is subsequently hydrolyzed to 6-Hydroxyhexanoate .

Further oxidation leads to the formation of Adipate , which can then enter the central metabolic pathways of the bacterium. nih.gov

Studies using resting cell suspensions of B. oxydans IH-35A have confirmed the stoichiometric release of ammonia (B1221849) as cyclohexylamine is degraded, with a concurrent accumulation of cyclohexanone in the medium. nih.gov Other potential metabolites such as cyclohexanol (B46403) and various aminocyclohexanols were not detected, indicating a specific and primary degradation route. nih.gov

| Metabolite | Chemical Formula | Role in Pathway |

|---|---|---|

| Cyclohexanone | C6H10O | Initial product of cyclohexylamine oxidation |

| 6-Hexanolactone | C6H10O2 | Product of cyclohexanone ring cleavage |

| 6-Hydroxyhexanoate | C6H12O3 | Product of lactone hydrolysis |

| Adipate | C6H10O4 | Final product entering central metabolism |

In contrast to aerobic degradation, the biotransformation of cyclohexylamine under anaerobic conditions is not well-documented in scientific literature. While anaerobic metabolism has been established for a variety of aromatic and alicyclic compounds, specific pathways for cyclohexylamine in anoxic environments are largely uncharacterized. nih.govnih.gov General anaerobic degradation of cyclic compounds often involves initial ring reduction followed by cleavage, a fundamentally different strategy from the oxidative attacks seen in aerobic pathways. nih.gov Studies on other cyclic amines and hydrocarbons in contaminated soils and sediments have shown that the absence of oxygen can significantly slow down or inhibit degradation, leading to greater persistence. biorxiv.org Research on the anaerobic degradation of compounds like hexachlorocyclohexane (B11772) has identified specific dehalogenating bacteria, but analogous organisms and pathways for cyclohexylamine have not been reported. nih.govedgccjournal.org Therefore, in contaminated environments lacking oxygen, cyclohexylamine is expected to be significantly more persistent than in aerated settings.

The initial and rate-limiting step in the aerobic microbial catabolism of cyclohexylamine is catalyzed by the enzyme Cyclohexylamine Oxidase (CHAO) . nih.govbiorxiv.org This enzyme belongs to the family of flavin-containing amine oxidases. nih.govbiorxiv.org It facilitates the oxidative deamination of cyclohexylamine, utilizing molecular oxygen (O₂) and water (H₂O) to produce cyclohexanone, ammonia (NH₃), and hydrogen peroxide (H₂O₂). nih.gov

CHAO has been isolated and characterized from several bacterial strains, including Brevibacterium oxydans IH-35A and Acinetobacter sp. YT-02. nih.govbiorxiv.orgnih.gov The enzyme from B. oxydans is a 50 kDa monomer with a high degree of substrate specificity for alicyclic amines. nih.gov Studies have shown that the expression of CHAO is inducible; its activity in B. oxydans is significantly higher when the cells are grown on cyclohexylamine compared to other substrates like succinate (B1194679). nih.gov The enzyme from Acinetobacter sp. YT-02 was found to be a dimer with a molecular mass of approximately 91 kDa, exhibiting maximum activity at 50°C and a pH of 7.0. biorxiv.org

| Enzyme | EC Number | Source Organism | Reaction Catalyzed | Cofactor |

|---|---|---|---|---|

| Cyclohexylamine Oxidase (CHAO) | 1.4.3.12 | Brevibacterium oxydans, Acinetobacter sp. | Cyclohexylamine + O₂ + H₂O → Cyclohexanone + NH₃ + H₂O₂ | FAD |

Abiotic Transformation Processes

Beyond microbial action, cyclohexylamine sulfate (B86663) can undergo transformation through non-biological chemical and physical processes in the environment.

Cyclohexylamine that volatilizes into the atmosphere is subject to degradation by photochemically-produced hydroxyl radicals (•OH). This reaction is the primary fate of cyclohexylamine in the atmosphere. The rate constant for the vapor-phase reaction of cyclohexylamine with hydroxyl radicals is estimated to be 5.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. This corresponds to an atmospheric half-life of approximately 7 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. This relatively short half-life indicates that cyclohexylamine is not likely to persist for long periods in the atmosphere or undergo long-range transport.

In high-temperature aqueous environments, such as those found in industrial boilers and steam-water cycles where cyclohexylamine is used as a corrosion inhibitor, it can undergo thermal decomposition (thermolysis). Studies have investigated the thermolysis of cyclohexylamine in superheated steam at temperatures ranging from 500 to 560°C and pressures from 9.5 to 17.5 MPa.

Under these conditions, the decomposition of cyclohexylamine was found to follow first-order kinetics. The thermolysis leads to the formation of various degradation products, including organic acid anions and ammonia. The major anionic products identified were acetate (B1210297) and formate, with smaller amounts of propionate (B1217596) also detected. The formation of these acidic anions is a concern in industrial settings as it can lower the pH and potentially increase corrosion risks.

| Parameter | Finding |

|---|---|

| Temperature Range | 500 - 560 °C |

| Pressure Range | 9.5 - 17.5 MPa |

| Reaction Kinetics | First-order |

| Major Cationic Product | Ammonia |

| Major Anionic Products | Acetate, Formate |

Environmental Monitoring and Occurrence Studies (mechanistic focus)

The environmental monitoring of cyclohexylamine sulfate is intrinsically linked to the detection of its constituent ions, primarily the cyclohexylammonium cation, as the salt readily dissociates in aqueous environments. Methodologies are therefore designed to capture and quantify the cyclohexylamine moiety. The mechanistic basis for these analytical approaches involves targeted extraction, separation, and detection techniques tailored to the physicochemical properties of this primary aliphatic amine.

Analytical Methodologies

The determination of cyclohexylamine in environmental matrices such as air, water, and soil necessitates highly sensitive and selective analytical methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal techniques employed for its quantification.

For air monitoring, a common mechanistic approach involves drawing a known volume of air through a sorbent tube. An effective method utilizes a 10% phosphoric acid-coated XAD-7 tube. The acidic coating serves to protonate the basic cyclohexylamine, converting it to the non-volatile cyclohexylammonium salt, thus efficiently trapping it on the sorbent material. Subsequently, the sample is desorbed from the tube using a solution such as a 1:1 mixture of methanol (B129727) and deionized water. For analysis by gas chromatography, the pH of the desorbed sample is raised by adding a solution like 1.0 N sodium hydroxide (B78521) in methanol to convert the cyclohexylammonium ion back to the volatile cyclohexylamine, which can then be analyzed, often using a flame ionization detector (FID). osha.gov An alternative desorption solvent is ammonium (B1175870) hydroxide in methanol, which also facilitates the analysis. osha.gov

In aqueous samples like river water, the analysis of cyclohexylamine can be performed using gas chromatography with a flame thermoionic detector (FTD), which is particularly sensitive to nitrogen-containing compounds. nih.gov For water samples that may also contain ammonia and hydrazine, ion chromatography has been utilized for the determination of cyclohexylamine. nih.gov

The general analysis of amines in environmental samples often involves a series of steps including extraction, separation, and detection. researchgate.net Common extraction techniques for water samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.net For soil samples, methods such as Soxhlet extraction or ultrasonic extraction may be employed to isolate the target analyte from the solid matrix. nih.gov

Sample Preparation and Matrix Effects

The complexity of environmental samples requires meticulous sample preparation to minimize interferences from the sample matrix. For soil analysis, this typically involves drying, sieving to remove large particles, and then extracting the compound of interest. ku.educhemijournal.comvt.edu

In the context of cyclohexylamine sulfate, its high water solubility suggests that in soil environments, it would be present in the soil pore water. Leaching through the soil into groundwater is a potential transport pathway. The mobility of cyclohexylamine in soil is considered to be medium, based on its estimated soil organic carbon-water (B12546825) partition coefficient (Koc). epa.gov

Occurrence in the Environment

Specific data on the environmental occurrence and measured concentrations of cyclohexylamine sulfate are not widely documented in publicly available literature. Monitoring studies have more broadly focused on various organic amines or surfactants in general. For instance, studies have investigated the presence of organic amine pesticides in marine environments and other surfactants in European waters, sediments, and soils. nih.govnih.gov The lack of specific monitoring data for cyclohexylamine sulfate may be due to its anticipated rapid dissociation in the environment, leading analytical efforts to focus on the cyclohexylamine cation.

The following table summarizes the key analytical methods applicable to the monitoring of cyclohexylamine, which serves as a proxy for cyclohexylamine sulfate in environmental samples.

| Analytical Technique | Sample Matrix | Detection Principle | Key Mechanistic Features | Reported Performance |

| Gas Chromatography with Flame Ionization Detector (GC-FID) | Air | Ionization of organic compounds in a hydrogen flame | Sample collection on acid-coated sorbent, followed by desorption and pH adjustment to regenerate the volatile amine for GC analysis. | Reliable quantitation limit of 0.04 ppm (0.16 mg/m³) has been reported. osha.gov |

| Gas Chromatography with Flame Thermoionic Detector (GC-FTD) | River Water | Enhanced response to nitrogen-containing compounds | High selectivity for amines like cyclohexylamine in complex aqueous matrices. | Used for determination in environmental water samples. nih.gov |

| Ion Chromatography | Water | Separation of ions based on their affinity for an ion-exchange resin | Suitable for the analysis of cyclohexylamine in the presence of other inorganic cations like ammonia. nih.gov | - |

| High-Performance Liquid Chromatography (HPLC) | Water, Soil | Separation based on partitioning between a stationary and mobile phase | Often requires derivatization to enhance detectability of amines; can be coupled with various detectors. | A common technique for the analysis of various amines in environmental samples. researchgate.net |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental for the separation of cyclohexylamine (B46788) from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC) are powerful tools in this regard.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like cyclohexylamine sulfate (B86663). Method development often involves optimizing the mobile phase composition, stationary phase, and detector to achieve the desired separation and sensitivity.

A common approach for the analysis of cyclohexylamine involves pre-column derivatization to enhance its detectability, especially when using a UV detector, as cyclohexylamine itself lacks a strong chromophore. A validated isocratic HPLC method with pre-column derivatization using trinitrobenzenesulfonic acid (TNBS) has been described for the quantification of cyclohexylamine. In this method, cycloheptylamine (B1194755) can be used as an internal standard to improve accuracy and precision. researchgate.net

Validation of an HPLC method is critical to ensure that it is suitable for its intended purpose. nih.gov The validation process typically includes the assessment of several key parameters as outlined by international guidelines.

Table 1: Key Parameters for HPLC Method Validation for Cyclohexylamine Analysis

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD < 2% for repeatability (intra-day) and intermediate precision (inter-day) |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from blank or placebo at the retention time of the analyte |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, flow rate, etc. |

For instance, a validated HPLC-fluorescence detection (HPLC-FLD) method for cyclohexylamine has demonstrated a wide linear range from 1 to 1250 ng/mL with a limit of detection of 0.49 ng/mL. nih.gov The accuracy of this method was found to be in the range of 95.85% to 100.70% recovery, with a relative standard deviation (RSD%) for precision ranging from 0.25% to 0.82%. nih.gov

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile compounds like cyclohexylamine. For the analysis of cyclohexylamine by GC, derivatization is often employed to improve its volatility and chromatographic behavior. A common derivatization agent is 1-fluoro-2,4-dinitrobenzene, which forms a 2,4-dinitrophenyl derivative that is readily detectable. researchgate.net

Qualitative analysis by GC-MS is achieved by comparing the mass spectrum of the eluted compound with a reference spectrum from a library or a known standard. The fragmentation pattern of the molecule in the mass spectrometer provides a unique fingerprint for its identification.

For quantitative analysis, a validated GC-MS method for cyclohexylamine has shown a linear range from 5 to 1500 ng/mL with a limit of detection of 1.55 ng/mL. nih.gov The accuracy of this method was reported to be between 91.54% and 99.64% recovery, with an RSD% for precision ranging from 1.25% to 3.97%. nih.gov

Table 2: Example of GC-MS Method Parameters for Cyclohexylamine Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., HP-5MS) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60 °C, ramped to 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) for quantification |

Ion chromatography (IC) is a valuable technique for the determination of ionic species, including amines and their degradation products. researchgate.netthermofisher.com In the context of cyclohexylamine sulfate, IC can be used to monitor the formation of ionic degradation products that may arise from various stress conditions such as exposure to heat, light, or reactive chemicals.

The principle of IC involves the separation of ions on a stationary phase with ion-exchange functional groups. A conductivity detector is commonly used for the detection of the separated ions. Suppressed cation exchange chromatography is a powerful tool for the determination of amines and their degradation products. researchgate.net

While specific studies on the degradation profile of cyclohexylamine sulfate using IC are not extensively documented, the methodology has been successfully applied to the analysis of other amines and their degradation byproducts in various industrial applications, such as in post-combustion CO2 capture processes. nih.govnih.gov This suggests that IC is a highly suitable technique for profiling the degradation of cyclohexylamine sulfate. The development of such a method would involve the selection of an appropriate ion-exchange column and eluent to achieve separation of the parent compound from its potential ionic degradation products.

Spectroscopic Methods for Molecular Characterization and Detection

Spectroscopic techniques provide valuable information about the molecular structure and concentration of cyclohexylamine sulfate. UV-Visible spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly important in its characterization.

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantitative determination of cyclohexylamine, typically after derivatization to form a colored product. A spectrophotometric method has been developed for the analysis of cyclohexylamine in aqueous medium by coupling it with sodium 1,2-naphthaquinone-4-sulphonate (NQS). nih.gov This reaction produces a colored adduct that can be measured at a specific wavelength, in this case, 470 nm. nih.gov The absorbance is directly proportional to the concentration of cyclohexylamine, following the Beer-Lambert law.

This method has been shown to have a linear range of 0.3-20 ppm with a minimum detection limit of 0.3 ppm. nih.gov The simplicity and cost-effectiveness of UV-Visible spectrophotometry make it a suitable tool for routine quality control applications.

Furthermore, UV-Visible spectrophotometry can be employed for reaction monitoring. spectroscopyonline.comresearchgate.netthermofisher.com By continuously measuring the absorbance of a reaction mixture at a wavelength where either a reactant is consumed or a product is formed, the progress of the reaction can be followed in real-time. This allows for the determination of reaction kinetics and the optimization of reaction conditions. For instance, the formation of the colored adduct between cyclohexylamine and a derivatizing agent can be monitored over time to study the kinetics of the derivatization reaction itself.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. smbstcollege.com For cyclohexylamine sulfate, ¹H and ¹³C NMR are fundamental for confirming its molecular structure. A ¹³C NMR study has been carried out on cyclohexylamine and several of its N-substituted derivatives, allowing for the assignment of all observed resonances.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide further detailed structural information by revealing correlations between different nuclei within the molecule.

COSY experiments show correlations between coupled protons, helping to establish the connectivity of the cyclohexane (B81311) ring protons.

HSQC spectra correlate protons with the carbons to which they are directly attached.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the composition of a mixture without the need for a reference standard of each component. resolvemass.camagritek.com By integrating the signals in the NMR spectrum and comparing them to the signal of a known amount of an internal standard, the absolute quantity of cyclohexylamine sulfate can be determined. This technique is highly accurate and precise and is considered a primary ratio method of measurement. qNMR is particularly useful for the analysis of complex mixtures where chromatographic separation may be challenging. researchgate.netresearchgate.net

Surface Characterization and Electrochemical Techniques in Mechanistic Studies

The investigation into the mechanistic details of how Cyclohexylamine sulfate functions, especially in corrosion inhibition, relies heavily on surface-sensitive and electrochemical techniques. These methods allow researchers to observe the formation of protective films, analyze their chemical nature, and quantify their effectiveness in mitigating corrosive processes.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials at high magnification. In the context of corrosion studies involving Cyclohexylamine sulfate, SEM is instrumental in observing the changes in the surface morphology of a metal before and after exposure to a corrosive environment, both with and without the inhibitor.

Research findings indicate that in the absence of an inhibitor, metal surfaces exposed to corrosive media exhibit significant damage, characterized by pitting and a rough, uneven texture. However, the introduction of cyclohexylamine-based inhibitors leads to a noticeably smoother surface. This is attributed to the formation of a protective film by the inhibitor molecules on the metal surface, which acts as a barrier to the corrosive species. For instance, studies on cyclohexylamine carbonate, a related compound, have shown that it effectively protects surfaces, a phenomenon that is visually confirmed by SEM images showing a less damaged and more uniform surface compared to the uninhibited metal.

Table 1: Illustrative SEM Observations on Mild Steel in Acidic Solution

| Condition | Observed Surface Morphology |

|---|---|

| Blank (Corrosive Medium Only) | Severe pitting, high surface roughness, and visible corrosion products. |

| With Cyclohexylamine-based Inhibitor | Smoother surface with significantly reduced pitting and a visible protective film. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. wikipedia.orgcarleton.eduthermofisher.com When Cyclohexylamine sulfate is used as a corrosion inhibitor, XPS is employed to analyze the composition of the protective film formed on the metal surface.

XPS analysis can confirm the adsorption of the inhibitor molecules by detecting the presence of nitrogen (from the amine group) and sulfur (from the sulfate group) on the metal surface after treatment. Furthermore, high-resolution XPS scans of the N 1s and S 2p regions can provide insights into the chemical bonding between the inhibitor and the metal surface. For example, shifts in the binding energies of these core levels can indicate the formation of coordinate bonds between the nitrogen atom of the cyclohexylamine cation and the metal atoms, as well as the interaction of the sulfate anion at the interface. This information is crucial for understanding the adsorption mechanism, which can be either physisorption (electrostatic interaction) or chemisorption (covalent bonding).

Table 2: Representative XPS Data for a Metal Surface Treated with a Cyclohexylamine-Based Inhibitor

| Element | Binding Energy (eV) | Inferred Chemical State/Interaction |

|---|---|---|

| N 1s | ~400.5 eV | Indicates the presence of protonated amine or amine coordinated to the metal surface. |

| S 2p | ~169.0 eV | Characteristic of a sulfate species. |

| Fe 2p3/2 | Shift to higher binding energy | Suggests the formation of an iron-inhibitor complex. |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to study the electrochemical properties of interfaces, such as the metal/electrolyte interface in corrosion processes. chem-soc.simdpi.com By applying a small amplitude AC signal over a range of frequencies, EIS can provide valuable information about the charge transfer resistance, double-layer capacitance, and the properties of the protective film formed by an inhibitor.

In studies involving cyclohexylamine and its derivatives as corrosion inhibitors, EIS measurements typically show that the presence of the inhibitor significantly increases the charge transfer resistance (Rct) and decreases the double-layer capacitance (Cdl). chem-soc.siampp.orgresearchgate.net The increase in Rct indicates a slowing down of the corrosion reaction at the metal surface, which is a direct measure of the inhibitor's effectiveness. The decrease in Cdl is often attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and reduces the dielectric constant at the interface.

Nyquist plots obtained from EIS measurements often show a single depressed semicircle, and the diameter of this semicircle corresponds to the charge transfer resistance. A larger diameter in the presence of the inhibitor signifies better corrosion protection. mdpi.comresearchgate.net

Table 3: Typical Electrochemical Impedance Parameters for Mild Steel in the Presence of a Cyclohexylamine-based Inhibitor

| Inhibitor Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF·cm⁻²) | Inhibition Efficiency (%) |

|---|---|---|---|

| 0 ppm (Blank) | 50 | 200 | - |

| 100 ppm | 350 | 80 | 85.7 |

| 500 ppm | 800 | 50 | 93.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro